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Compound of Interest

Compound Name: NBI-6024

Cat. No.: B10860019

An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes

Executive Summary

NBI-6024 is a synthetically modified peptide, known as an altered peptide ligand (APL), derived
from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a
potential therapeutic agent for type 1 diabetes, NBI-6024 was designed to modulate the
autoimmune response that leads to the destruction of pancreatic -cells. Preclinical studies in
non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting
that NBI-6024 could shift the pathogenic T-helper 1 (Th1l) immune response to a protective T-
helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type
1 diabetes did not show a significant clinical benefit in preserving (3-cell function or reducing
insulin requirements. This technical guide provides a comprehensive overview of NBI-6024,
including its structure, mechanism of action, preclinical and clinical data, and detailed
experimental protocols for the key assays used in its evaluation.

Core Concepts: Structure and Mechanism of Action

NBI-6024 is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native
peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. NBI-6024 was
rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16
and cysteine at position 19 (16Y — A, 19C - A). These modifications were intended to alter the
peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex
(MHC), thereby modulating the downstream T-cell response.
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The central hypothesis behind NBI-6024's therapeutic potential was its ability to induce a shift
in the T-helper cell balance from a pro-inflammatory Th1l phenotype, which is implicated in the
autoimmune destruction of B-cells, to an anti-inflammatory and potentially protective Th2
phenotype. Thl cells are characterized by the production of interferon-gamma (IFN-y), while
Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).

Proposed Mechanism of NBI-6024 Action

Preclinical Data in the Non-Obese Diabetic (NOD)
Mouse Model

Preclinical evaluation of NBI-6024 in the NOD mouse, a well-established animal model for type
1 diabetes, demonstrated significant therapeutic potential.

In Vitro Characterization

o T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the
native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, NBI-6024
did not. Furthermore, NBI-6024 was able to inhibit the proliferative response induced by the
native peptide.

e Cytokine Production: Vaccination of NOD mice with NBI-6024 led to the induction of strong
cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10,
with a concurrent lack of IFN-y production. These responses were cross-reactive with the
native insulin B (9-23) peptide, suggesting that NBI-6024 could modulate the autoimmune
response to the endogenous antigen.

In Vivo Efficacy

Subcutaneous administration of NBI-6024 to NOD mice, both before and after the onset of
diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of
the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant
immune response.
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Preclinical Study Parameter Observation Reference

NBI-6024 did not induce
) o proliferation of pathogenic T-
T-Cell Proliferation (in vitro) o )
cell clones and inhibited native

peptide-induced proliferation.

Induced strong Th2 cytokine
Cytokine Profile (in vitro) (IL-4, 1L-10) production with no
IFN-y.

i ] ) Delayed onset and reduced
In Vivo Efficacy (NOD Mice) o )
incidence of diabetes.

Clinical Development and Outcomes

The promising preclinical data led to the clinical development of NBI-6024 for the treatment of
recent-onset type 1 diabetes in humans.

Phase | Clinical Trial

A Phase | clinical trial was conducted to assess the safety and immunomodulatory effects of
NBI-6024 in patients with recent-onset type 1 diabetes. The results suggested that treatment
with NBI-6024 shifted the Th1 pathogenic responses towards a more protective Th2 regulatory
phenotype. This was evidenced by a significant and dose-dependent reduction in the
percentage of patients with Thl responses to the native insulin B (9-23) peptide and an
increase in IL-5 responses, a marker of a Th2 phenotype.

Phase Il Clinical Trial (NCT00873561)

A randomized, placebo-controlled, dose-ranging Phase Il clinical trial was conducted to
evaluate the efficacy of NBI-6024 in preserving [-cell function in patients aged 10-35 with
recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive
subcutaneous injections of placebo or one of three doses of NBI-6024 (0.1 mg, 0.5 mg, or 1.0
mg) at baseline, weeks 2 and 4, and then monthly for 24 months.

The primary endpoint was the change in C-peptide concentration, a measure of endogenous
insulin production. The results of the trial showed no significant difference in the mean peak C-
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peptide concentration at 24 months between any of the NBI-6024 treatment groups and the

placebo group. Furthermore, there were no significant differences in daily insulin needs or in

markers of immune function, such as islet antibodies and T-cell numbers. The treatment was

found to be safe and well-tolerated.

Phase Il

Clinical Trial NBI-6024 NBI-6024 NBI-6024

Endpoint (24 Placebo (0.1 mg) (0.5 mg) (1.0 mg) Reference
months)

Mean Peak

C-peptide 0.54 0.59 0.57 0.48

(pmol/ml)

Average Comparable Comparable Comparable Comparable

Daily Insulin across all across all across all across all

Needs groups groups groups groups

Experimental Protocols

T-Cell Proliferation Assay (NOD Mice)

This protocol is a generalized representation based on standard methods for assessing T-cell

proliferation in response to antigenic stimulation.
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(1. Isolate splenocytes from immunized NOD mice)

l
(2. Prepare single-cell suspensior)

l

(3. Label cells with CFSE)
l

(4. Culture cells with antigen (NBI-6024 or native peptide) and APCs)

l

G. Incubate for 72-96 hours)

6. Harvest cells

(7. Stain for T-cell surface markers (e.g., CD4, CDS)J

:

(8. Analyze by flow cytometry to measure CFSE diIution)

Click to download full resolution via product page

T-Cell Proliferation Assay Workflow

o Cell Isolation: Spleens are harvested from NOD mice previously immunized with NBI-6024
or a control substance. A single-cell suspension of splenocytes is prepared.
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o Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl
ester (CFSE).

o Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigen-
presenting cells (APCs) and the specific peptide of interest (NBI-6024 or native insulin B:9-
23) at various concentrations.

¢ |ncubation: Plates are incubated for 72 to 96 hours to allow for cell division.

e Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell
surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell
division results in a halving of the CFSE fluorescence intensity.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
for Cytokine Production

This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting
cells.
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(1. Coat ELISPOT plate with anti-cytokine capture antibody (e.g., anti-IFN-y or anti-lL-4D

(2. Block non-specific binding sites)

G.Add peripheral blood mononuclear cells (PBMCs) and antigen (NBI-6024 or native peptid@

G. Incubate to allow cytokine secretion and capture)
(5. Wash away cells]

G. Add biotinylated anti-cytokine detection antiboda

'

(7. Add streptavidin-enzyme conjugate)

l

G. Add substrate to develop colored spots]

l

G. Count spots, where each spot represents a cytokine-secreting ceID

Click to download full resolution via product page

ELISPOT Assay Workflow
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o Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the
cytokine of interest (e.g., anti-IFN-y or anti-IL-4).

e Blocking: The plate is washed and blocked to prevent non-specific binding.

o Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to
the wells along with the stimulating antigen (NBI-6024 or native insulin B:9-23).

 Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that
are captured by the antibodies on the plate surface.

o Detection: After washing away the cells, a biotinylated detection antibody specific for a
different epitope of the target cytokine is added.

» Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that
produces an insoluble colored spot at the site of cytokine secretion.

e Analysis: The spots are counted, with each spot representing a single cytokine-producing
cell.

Conclusion

NBI-6024 is a well-characterized altered peptide ligand that showed considerable promise in
preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a
pathogenic Thl to a protective Th2 phenotype. Despite the strong scientific rationale and
encouraging preclinical and Phase | data, a large-scale Phase Il clinical trial did not
demonstrate a clinical benefit in preserving (3-cell function in patients with recent-onset type 1
diabetes. The development of NBI-6024 highlights the challenges in translating findings from
animal models to human autoimmune diseases. The data and methodologies from the NBI-
6024 program, however, remain a valuable resource for researchers in the field of immunology
and drug development for autoimmune disorders.

« To cite this document: BenchChem. [NBI-6024 Altered Peptide Ligand: A Technical Overview

for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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